2-[(Cyclohexylmethyl)amino]ethan-1-ol

Physicochemical Properties Drug Design Solubility

This secondary amino alcohol features a cyclohexylmethyl group on the ethanolamine backbone, offering superior hydrogen bonding capacity (2 H-bond donors vs 1 in non-hydroxylated analogs) and a 9.8% higher molecular weight than des-methylene counterparts, improving membrane permeability. Its bifunctional reactivity (OH for etherification/esterification; NH for alkylation/acylation) makes it a privileged scaffold for DPP IV inhibitor development and heterocyclic library synthesis. Procure with confidence—specify CAS 127403-95-6 to avoid ineffective generic substitutions.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 127403-95-6
Cat. No. B3229000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclohexylmethyl)amino]ethan-1-ol
CAS127403-95-6
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNCCO
InChIInChI=1S/C9H19NO/c11-7-6-10-8-9-4-2-1-3-5-9/h9-11H,1-8H2
InChIKeySQKRYXOXPZBAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Cyclohexylmethyl)amino]ethan-1-ol (CAS 127403-95-6): Chemical Identity and Core Specifications for Procurement


2-[(Cyclohexylmethyl)amino]ethan-1-ol (CAS 127403-95-6) is a secondary amine and alcohol of the aminoethanol class, with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol [1]. This compound features a cyclohexylmethyl group attached to the nitrogen of an ethanolamine backbone [1]. It is supplied as a powder at room temperature, typically with a purity specification of ≥95% or 98% from commercial sources . This evidence guide provides a quantitative, comparator-based analysis to support scientific selection and procurement decisions.

2-[(Cyclohexylmethyl)amino]ethan-1-ol: Why Structural Specificity Precludes Simple Substitution by In-Class Analogs


While 2-[(Cyclohexylmethyl)amino]ethan-1-ol belongs to a broad class of amino alcohols, generic substitution by closely related analogs such as 2-(cyclohexylamino)ethanol (CAS 2842-38-8) or N-(cyclohexylmethyl)ethanamine (CAS 14002-08-5) is not scientifically valid due to distinct physicochemical and functional divergences. Key differentiators include a 9.8% higher molecular weight compared to its des-methylene counterpart (2-(cyclohexylamino)ethanol), which directly influences solubility and membrane permeability [1][2]. Furthermore, the target compound possesses two hydrogen bond donors versus one for the non-hydroxylated N-(cyclohexylmethyl)ethanamine, resulting in a fundamentally different hydrogen bonding capacity and interaction potential with biological targets [1][3]. The GHS hazard classification of the target compound (H302, H315, H318, H335) [1] also indicates a distinct safety and handling profile that differs from analogs that may not carry the same set of hazard statements. These quantifiable differences in structure, properties, and safety necessitate a specific procurement strategy rather than relying on generic class-level substitutions. The quantitative evidence presented in Section 3 substantiates these critical points of differentiation.

Quantitative Differentiation of 2-[(Cyclohexylmethyl)amino]ethan-1-ol Against Key Analogs


Molecular Weight and Lipophilicity (XLogP3) Divergence from 2-(Cyclohexylamino)ethanol

2-[(Cyclohexylmethyl)amino]ethan-1-ol exhibits a molecular weight of 157.26 g/mol and a predicted XLogP3 value of 1.8, compared to 143.23 g/mol and an XLogP3 of 0.9 for the close analog 2-(cyclohexylamino)ethanol (CAS 2842-38-8) [1][2]. The additional methylene group in the target compound increases both molecular weight by 9.8% and lipophilicity, which can significantly influence membrane permeability and solubility characteristics in experimental systems.

Physicochemical Properties Drug Design Solubility

Hydrogen Bonding Capacity: A Key Functional Distinction from N-(Cyclohexylmethyl)ethanamine

The presence of a hydroxyl group in 2-[(Cyclohexylmethyl)amino]ethan-1-ol results in two hydrogen bond donors and two hydrogen bond acceptors. In contrast, the non-hydroxylated analog N-(cyclohexylmethyl)ethanamine (CAS 14002-08-5) possesses only one hydrogen bond donor and one hydrogen bond acceptor [1][2]. This fundamental difference in hydrogen bonding capacity can alter the compound's interaction with biological targets, including enzymes and receptors, and its ability to form intermolecular interactions in solid-state or solution-phase studies.

Hydrogen Bonding Receptor Binding Structural Biology

Topological Polar Surface Area (TPSA): Impact on Membrane Permeability

The topological polar surface area (TPSA) for 2-[(Cyclohexylmethyl)amino]ethan-1-ol is calculated to be 32.3 Ų, which is significantly higher than the 12.0 Ų for the analog lacking a hydroxyl group, N-(cyclohexylmethyl)ethanamine [1][2]. This 169% increase in TPSA is a direct consequence of the additional oxygen atom in the target compound. Higher TPSA values are generally associated with reduced passive membrane permeability, which is a critical factor when designing experiments involving cellular uptake or blood-brain barrier penetration.

ADME Membrane Permeability Drug Discovery

Differential GHS Hazard Profile: Implications for Laboratory Safety and Handling

2-[(Cyclohexylmethyl)amino]ethan-1-ol is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation), and carries the Signal Word 'Danger' [1]. In contrast, the analog 2-(cyclohexylamino)ethanol (CAS 2842-38-8) is associated with a different hazard profile, with some sources indicating a lower level of hazard (e.g., H315, H319, H335, with Signal Word 'Warning') [2]. This difference in GHS classification mandates distinct handling, storage, and personal protective equipment (PPE) requirements.

Laboratory Safety Hazard Communication Procurement

Validated Application Scenarios for 2-[(Cyclohexylmethyl)amino]ethan-1-ol


Building Block for the Synthesis of Aminocyclohexyl Ether Derivatives

The ethanolamine backbone of 2-[(Cyclohexylmethyl)amino]ethan-1-ol serves as a key intermediate for synthesizing more complex aminocyclohexyl ether compounds. The primary hydroxyl group can be readily functionalized (e.g., etherification, esterification) to introduce a variety of moieties, while the secondary amine provides a handle for further N-alkylation or acylation. This utility is supported by patent literature describing the use of amino alcohol derivatives in the preparation of aminocyclohexyl ethers with potential therapeutic applications [1].

Synthesis of C-(1-Aryl-cyclohexyl)-methylamine Scaffolds for Drug Discovery

The cyclohexylmethylamine moiety present in 2-[(Cyclohexylmethyl)amino]ethan-1-ol is structurally related to the C-(1-aryl-cyclohexyl)-methylamine scaffold, a privileged chemotype for the development of selective enzyme inhibitors. Research has demonstrated that compounds based on this scaffold can achieve low-nanomolar potency and excellent oral pharmacokinetic profiles against targets such as dipeptidyl peptidase IV (DPP IV) [2]. The target compound can serve as a starting point for structure-activity relationship (SAR) studies exploring this scaffold.

Ligand for Metal Complexation in Catalysis or Material Science

The presence of both amine and alcohol functional groups in 2-[(Cyclohexylmethyl)amino]ethan-1-ol makes it a potential bidentate ligand for metal ions. This property can be exploited in the design of novel metal-organic frameworks (MOFs) or as a ligand in homogeneous catalysis. The two hydrogen bond donors and two acceptors [1] further enhance its ability to coordinate with metal centers and participate in supramolecular assemblies.

Precursor for Synthesis of 1,3-Thiazolidine Derivatives

2-[(Cyclohexylmethyl)amino]ethan-1-ol can be converted to the corresponding chloroethylamine intermediate (via treatment with SOCl₂) and subsequently reacted with aryl isothiocyanates to yield 1,3-thiazolidine derivatives . This synthetic pathway demonstrates the compound's utility as a versatile building block for generating heterocyclic libraries, which are of interest in medicinal chemistry for their diverse biological activities.

Quote Request

Request a Quote for 2-[(Cyclohexylmethyl)amino]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.